Pam3-Cys-OH Pam3-Cys-OH intermediate for immunogen preparation
Brand Name: Vulcanchem
CAS No.: 87420-41-5
VCID: VC21539924
InChI: InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1
SMILES: Array
Molecular Formula: C54H103NO7S
Molecular Weight: 910.5 g/mol

Pam3-Cys-OH

CAS No.: 87420-41-5

Cat. No.: VC21539924

Molecular Formula: C54H103NO7S

Molecular Weight: 910.5 g/mol

* For research use only. Not for human or veterinary use.

Pam3-Cys-OH - 87420-41-5

Specification

CAS No. 87420-41-5
Molecular Formula C54H103NO7S
Molecular Weight 910.5 g/mol
IUPAC Name (2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid
Standard InChI InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1
Standard InChI Key PZFZLRNAOHUQPH-GOOVXGPGSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Characteristics

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is a lipid-modified amino acid containing three palmitic acid chains attached to a cysteine residue. The compound features a complex structure with palmitic acid chains attached to both the amino group of cysteine and a 2,3-dihydroxypropyl moiety linked to the sulfur atom of cysteine . This unique arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its amphiphilic properties.

The molecular formula of this compound is C₅₄H₁₀₃NO₇S, with a corresponding molecular weight of 910.46300 g/mol . The "2RS" designation in the name indicates that the compound exists as a racemic mixture at the 2-position of the propyl group, containing both R and S stereoisomers. This stereochemical feature can influence the compound's biological activity and physical properties.

Physical and Chemical Characteristics

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine exhibits specific physical and chemical properties that make it suitable for various applications. The compound's physical characteristics are summarized in the following table:

PropertyValueSource
Molecular Weight910.46300 g/mol
Melting Point61-63°C
Boiling Point907.8 ± 65.0°C (Predicted)
Density0.966 ± 0.06 g/cm³ (Predicted)
Optical Rotation[α]D = +15 ± 2° (C=1 in CHCl₃)
pKa3.28 ± 0.10 (Predicted)
Recommended Storage0-5°C

The compound's relatively high melting point suggests significant intermolecular forces, likely due to the extended hydrocarbon chains of the palmitic acid moieties. The optical rotation value indicates its chiral nature, which is expected given the presence of the L-cysteine component. The predicted pKa value of 3.28 suggests that the carboxylic acid group of the cysteine portion is weakly acidic, which can influence its behavior in biological systems and solutions of varying pH.

Nomenclature and Synonyms

Given its complex structure, this compound is known by several synonyms in scientific literature and commercial contexts:

  • PAM3CYS-OH

  • PAM-CYS[(2,3-BIS-PAMO)PR]-OH

  • Pam-L-Cys[(2,3-bis-PamO)Pr]-OH

  • Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L

  • PALMITOYL-CYS((RS)-2,3-DI(PALMITOYLOXY)-PROPYL)-OH

  • PALMITOYL-CYSTEINE((RS)-2,3-DI(PALMITOYLOXY)-PROPYL)-OH

  • Pam3-Cys-OH

The diversity of nomenclature reflects both the complexity of the molecule and its applications across different scientific domains. The abbreviation "Pam3Cys" is commonly used in immunological research, where the "3" indicates the presence of three palmitic acid chains.

ManufacturerProduct NumberPackagingPurityPrice (USD)
Chem-Impex0442325 mg98% (TLC)$95.20
AK Scientific7614AH25 mgNot specified$164.00
Chem-Impex04423100 mg98% (TLC)$218.40
Chem-Impex04423250 mg≥98% (TLC)$477.57

The pricing structure reflects both the complexity of synthesis and the specialized applications of this compound. Higher quantities offer more economical pricing per unit mass, though the compound remains relatively expensive due to its specialized nature and complex synthesis requirements.

Biological Activities and Mechanisms

Immunomodulatory Properties

Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine exhibits significant immunomodulatory properties, primarily through its interaction with specific pattern recognition receptors of the immune system. Research has shown that this compound acts as a TLR2-dependent stimulus, capable of modulating immune responses in various contexts . Pre-treatment of mice with this compound has been demonstrated to attenuate the pathogenesis of polymicrobial peritonitis, suggesting protective effects against acute infections .

One of the mechanisms proposed for this protection involves the up-regulation of ST2, a negative regulator of TLR signaling, which may contribute to diminished cytokine production during sepsis . This regulation helps control excessive inflammatory responses while maintaining effective pathogen clearance mechanisms.

Role in Lipopeptide Immunobiology

When incorporated into lipopeptides, Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine enhances their immunological activity. Lipopeptides containing this moiety, particularly those with specific peptide sequences like Pam₃Cys-Ser-(Lys)₄ and Pam₃Cys-Ser-(Glu)₄, have been identified as potent macrophage and B-cell activators .

These lipopeptides function as non-toxic, non-pyrogenic immune adjuvants when used in combination with or covalently linked to antigens and haptens . This property makes them valuable tools for vaccine development and immunotherapeutic approaches, where controlled immune stimulation is desired without the harmful effects of traditional adjuvants like complete Freund's adjuvant.

Self-Assembly and Bioactivity Correlation

An intriguing aspect of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is its ability to self-assemble into larger structures. The amphiphilic nature of the molecule, with its hydrophilic cysteine head group and hydrophobic palmitoyl tails, facilitates the formation of aggregates in aqueous environments . This self-assembly property has been hypothesized to influence the compound's bioactivity.

Some research suggests that aggregated forms of TLR agonists may show enhanced bioactivity compared to monomeric forms, though conflicting results have been reported . Understanding the relationship between self-assembly and biological activity remains an area of active investigation, with implications for optimizing the design of lipopeptide-based therapeutics and adjuvants.

Applications in Various Fields

Pharmaceutical and Drug Delivery Applications

The unique structure of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine makes it an excellent candidate for drug delivery systems. It can serve as a carrier for pharmaceutical compounds, improving their bioavailability and facilitating targeted delivery in therapeutic applications . The amphiphilic nature of the molecule enables the formation of delivery vehicles that can encapsulate both hydrophilic and hydrophobic drugs.

Additionally, its immunomodulatory properties have potential applications in the treatment of various conditions:

  • Cancer treatment: As a component in immunotherapeutic approaches

  • Wound healing: Promoting tissue repair through immune modulation

  • Treatment of sepsis: Controlling excessive inflammation

  • Vaccine adjuvant: Enhancing immune responses to antigens

  • Treatment of pneumonia: Supporting respiratory immune defenses

Biotechnology Applications

In biotechnology, Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is used to modify the surfaces of biomaterials, enhancing cell adhesion and proliferation . This property is crucial for tissue engineering and regenerative medicine applications, where controlled cell-material interactions are essential for creating functional tissue constructs.

The compound's ability to mimic natural lipid environments also makes it valuable for studying membrane proteins . By creating lipid-like surroundings similar to cellular membranes, it helps maintain the native conformation and function of membrane proteins during isolation and analysis.

Food Industry Applications

Within the food industry, Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine can act as an emulsifier, helping to stabilize mixtures of oil and water . This property improves the texture and extends the shelf life of various food products. Its ability to form structures at the oil-water interface makes it particularly useful in processed foods where emulsion stability is critical for product quality and consistency.

Research Tools in Immunology

Perhaps the most significant application of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is as a research tool in immunology. The compound serves as a synthetic bacterial lipoprotein analog, mimicking the N-terminus of bacterial lipoproteins that are recognized by pattern recognition receptors of the innate immune system .

As a TLR2 agonist, it allows researchers to study the mechanisms of innate immune activation and signaling in controlled laboratory settings. This has led to valuable insights into the functioning of the immune system and the development of novel immunotherapeutic approaches.

Recent Research Findings and Future Directions

Advances in Understanding Structure-Activity Relationships

Recent research has focused on understanding the relationship between the structural features of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine and its biological activities. The presence and positioning of the palmitoyl chains have been shown to be critical for TLR2 activation, with the triacylated structure providing optimal stimulation .

Studies examining the self-assembly properties of this compound and related lipopeptides have begun to elucidate how aggregation state may influence bioactivity . This emerging understanding may lead to the design of more effective TLR agonists with tailored immunomodulatory properties.

Development of Novel Derivatives

Building on the basic structure of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, researchers have developed various lipopeptide derivatives with enhanced properties for specific applications. For example, the water-soluble lipohexapeptides Pam₃Cys-Ser-(Lys)₄ and Pam₃Cys-Ser-(Glu)₄ have shown promising results as immune adjuvants .

These developments highlight the potential for further modifications to create compounds with optimized properties for therapeutic applications, research tools, or industrial uses.

Translation to Clinical Applications

The immunomodulatory properties of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine and its derivatives have sparked interest in their potential clinical applications. Research exploring their use in vaccine development, cancer immunotherapy, and treatment of inflammatory conditions continues to advance .

One particularly promising direction is the use of this compound and related lipopeptides as adjuvants in next-generation vaccines. Their ability to stimulate specific immune responses without the toxicity or pyrogenicity of traditional adjuvants makes them attractive candidates for this application .

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